molecular formula C16H8N2O4 B045027 Pyrene, 2,7-dinitro- CAS No. 117929-15-4

Pyrene, 2,7-dinitro-

Cat. No. B045027
M. Wt: 292.24 g/mol
InChI Key: UTESMPAHZRAKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrene, 2,7-dinitro- is a chemical compound that belongs to the nitroaromatic family. It is a yellow crystalline solid that is used in various research applications due to its unique properties. Pyrene, 2,7-dinitro- is a highly reactive compound that is widely used in the field of organic synthesis and biochemistry.

Mechanism Of Action

The mechanism of action of Pyrene, 2,7-dinitro- is not well understood. However, it is believed that the compound interacts with biological molecules through intercalation and hydrogen bonding. Pyrene, 2,7-dinitro- has a planar structure that allows it to insert itself between the base pairs of DNA. This intercalation can cause changes in the structure and function of DNA. Pyrene, 2,7-dinitro- can also form hydrogen bonds with biological molecules, which can affect their activity.

Biochemical And Physiological Effects

Pyrene, 2,7-dinitro- has been shown to have various biochemical and physiological effects. The compound has been found to be toxic to some cell lines, and it can induce DNA damage and apoptosis. Pyrene, 2,7-dinitro- has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Pyrene, 2,7-dinitro- has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyrene, 2,7-dinitro- is its high fluorescence intensity, which makes it an excellent fluorescent probe for imaging applications. Additionally, Pyrene, 2,7-dinitro- is a highly reactive compound that can be used to modify biological molecules. However, Pyrene, 2,7-dinitro- is also highly toxic to some cell lines, which can limit its use in certain experiments. The compound is also highly reactive, which can make it difficult to control its interactions with biological molecules.

Future Directions

There are several future directions for Pyrene, 2,7-dinitro-. One area of research is the development of biosensors for the detection of various analytes. Pyrene, 2,7-dinitro- can be used to develop biosensors that are highly sensitive and selective. Another area of research is the study of the mechanism of action of Pyrene, 2,7-dinitro-. Understanding the interactions between Pyrene, 2,7-dinitro- and biological molecules can provide insights into the structure and function of these molecules. Additionally, Pyrene, 2,7-dinitro- can be used to develop new drugs for the treatment of various diseases.

Synthesis Methods

Pyrene, 2,7-dinitro- can be synthesized through several methods. The most common method is the nitration of pyrene using a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of Pyrene, 2,7-dinitro- is typically high using this method, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

Pyrene, 2,7-dinitro- has various research applications, including the synthesis of fluorescent dyes, the study of DNA intercalation, and the development of biosensors. Pyrene, 2,7-dinitro- is a highly fluorescent compound that can be used to label proteins and nucleic acids. This labeling can be used to study the localization and movement of these molecules in cells. Pyrene, 2,7-dinitro- can also intercalate into DNA, which can be used to study the structure and function of DNA. Additionally, Pyrene, 2,7-dinitro- can be used to develop biosensors for the detection of various analytes.

properties

CAS RN

117929-15-4

Product Name

Pyrene, 2,7-dinitro-

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

2,7-dinitropyrene

InChI

InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H

InChI Key

UTESMPAHZRAKMZ-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

117929-15-4

synonyms

2,7-DINITROPYRENE

Origin of Product

United States

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